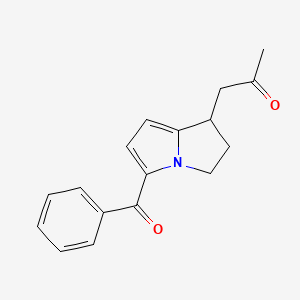
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one is a chemical compound with a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol This compound is known for its unique structure, which includes a benzoyl group attached to a dihydropyrrolizin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one typically involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The benzoyl group or other parts of the molecule can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex molecules and as a reagent in different chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on different cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Eigenschaften
CAS-Nummer |
89442-76-2 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-12(19)11-14-9-10-18-15(14)7-8-16(18)17(20)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 |
InChI-Schlüssel |
DZGKDAIAUXNIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


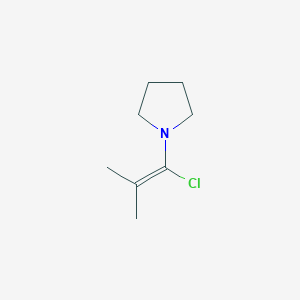
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
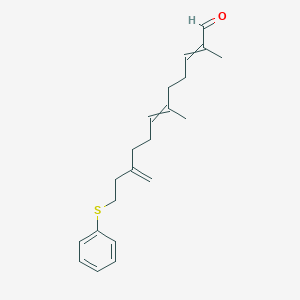
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
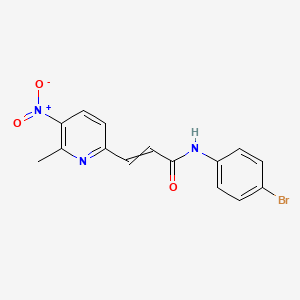
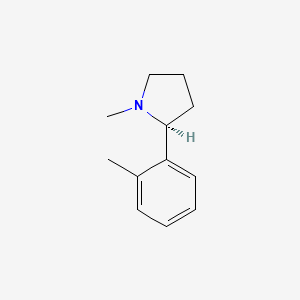


![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
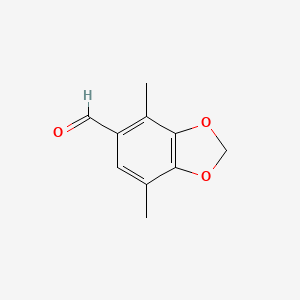
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
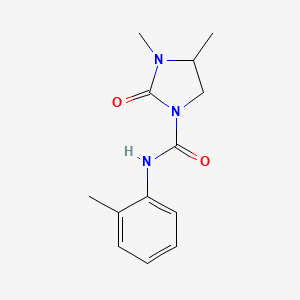
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
